Picropodophyllotoxin-d6
Description
Overview of Podophyllotoxin (B1678966) and Picropodophyllotoxin as Lignan (B3055560) Natural Products in Academic Contexts
Podophyllotoxin is a naturally occurring aryltetralin lignan found in the rhizomes of Podophyllum species. nih.govamazonaws.com Lignans (B1203133) are a class of plant secondary metabolites formed by the dimerization of two phenylpropanoid units. amazonaws.com In academic research, podophyllotoxin is a significant lead compound due to its potent biological activities, including antiviral and antitumor properties. nih.govcaymanchem.commdpi.com Its clinical relevance is underscored by its role as the chemical precursor for the synthesis of widely used anticancer drugs such as etoposide (B1684455) and teniposide. nih.govcaymanchem.com
Picropodophyllotoxin is the epimer of podophyllotoxin, meaning it differs in the spatial arrangement at a single carbon atom. mdpi.com This structural difference, specifically a cis-fusion of the lactone ring compared to the trans-fusion in podophyllotoxin, results in a less rigid and generally less cytotoxic molecule. mcmaster.ca Despite this, picropodophyllotoxin exhibits its own interesting biological profile, notably as a selective and potent inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), a key target in cancer research. mdpi.commedchemexpress.commedchemexpress.com This activity has established picropodophyllotoxin (also known by research names AXL1717 and PPP) as a valuable tool for studying cell signaling pathways involved in malignant growth. mdpi.commedchemexpress.com
| Feature | Podophyllotoxin | Picropodophyllotoxin |
| Type | Aryltetralin Lignan | Aryltetralin Lignan |
| Natural Source | Podophyllum species | Epimer of Podophyllotoxin |
| Key Biological Activity | Antimitotic (tubulin inhibitor), Antiviral | IGF-1R Inhibitor |
| Lactone Ring Fusion | Trans | Cis |
| Clinical Significance | Precursor for Etoposide, Teniposide | Research tool for studying IGF-1R pathways |
Rationale for Deuterium (B1214612) Labeling in Chemical Biology and Preclinical Research
Deuterium labeling is a strategic modification in which one or more hydrogen atoms in a molecule are replaced by deuterium, a stable, non-radioactive isotope of hydrogen. clearsynth.com This subtle change in mass does not typically alter a molecule's shape or its ability to interact with biological targets like receptors and enzymes. tandfonline.com However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This difference is the basis for the "kinetic isotope effect," which can significantly impact the molecule's behavior in a biological system. researchgate.netaacrjournals.org
The primary rationales for using deuterated compounds in research include:
Altering Metabolic Fate: Because the C-D bond is harder to break, deuteration at a site of metabolic oxidation can slow down the rate at which a drug is metabolized. researchgate.netjuniperpublishers.com This can lead to a longer biological half-life, improved metabolic stability, and potentially a more favorable pharmacokinetic profile. researchgate.netaquigenbio.com The U.S. Food and Drug Administration (FDA) now recognizes deuterated drugs as new chemical entities (NCEs). researchgate.net
Use as Tracers in Metabolic Studies: Deuterated compounds serve as excellent tracers to study how a drug is absorbed, distributed, metabolized, and excreted (ADME). clearsynth.comaquigenbio.comthalesnano.com Researchers can track the fate of the deuterated molecule and its metabolites without the need for radioactive labeling.
Internal Standards for Quantification: In analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), deuterated analogs are the gold standard for use as internal standards. thalesnano.com Since they are chemically identical to the non-labeled compound but have a different mass, they can be added to a biological sample in a known quantity to enable highly accurate measurement of the target compound. caymanchem.comthalesnano.com
Elucidating Reaction Mechanisms: By observing how deuteration affects the rate of a chemical or biological process, scientists can gain insights into reaction mechanisms and better understand drug-target interactions. aquigenbio.comthalesnano.com
| Application of Deuterium Labeling | Scientific Rationale |
| Improved Metabolic Stability | The stronger Carbon-Deuterium bond can slow metabolism at that site (Kinetic Isotope Effect). researchgate.netjuniperpublishers.com |
| Pharmacokinetic (PK) Tracing | Allows tracking of a drug's fate in a biological system without radioactivity. clearsynth.comaquigenbio.com |
| Quantitative Analysis | Serves as an ideal internal standard for mass spectrometry, ensuring accurate measurement. caymanchem.comthalesnano.com |
| Mechanistic Studies | Helps to identify which chemical bonds are involved in a drug's activity and metabolism. aquigenbio.comthalesnano.com |
Research Trajectory and Evolution of Studies on Picropodophyllotoxin-d6
The research trajectory of this compound is intrinsically linked to the study of its non-deuterated parent compound, picropodophyllin (B173353) (PPP), as a potential therapeutic agent. The evolution of its use follows a logical progression from a basic research tool to a key component in preclinical drug development.
Initial research identified picropodophyllin as a potent and selective inhibitor of the IGF-1R, a significant target in oncology. medchemexpress.com To properly evaluate its potential, researchers needed a reliable method to measure its concentration in complex biological samples like plasma and tissue. This is where the deuterated analog, this compound, became essential.
The primary and most critical role of this compound in research is as a stable isotope-labeled internal standard for mass spectrometry-based quantification. caymanchem.comcaymanchem.com In a typical preclinical pharmacokinetic study, picropodophyllin would be administered, and at various time points, biological samples would be collected. To accurately measure the amount of picropodophyllin in these samples, a known amount of this compound is added during sample processing. Because this compound behaves identically to picropodophyllin during extraction and ionization but is distinguishable by its higher mass, it allows for precise correction of any sample loss or analytical variability.
Therefore, the "evolution" of research on this compound is not about studying the compound itself for its biological effects, but about its application as an enabling tool. Its availability has allowed for the rigorous preclinical evaluation of picropodophyllin, facilitating studies on its absorption, distribution, metabolism, and excretion (ADME). aquigenbio.comthalesnano.com Without such a reliable analytical standard, obtaining high-quality pharmacokinetic data required for advancing a drug candidate would be significantly more challenging.
Structure
3D Structure
Properties
Molecular Formula |
C22H22O8 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(5R,5aR,8aS,9R)-5-hydroxy-9-[3-methoxy-4,5-bis(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1/i1D3,3D3 |
InChI Key |
YJGVMLPVUAXIQN-MVKREVDOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O)OC)OC([2H])([2H])[2H] |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Picropodophyllotoxin D6
Chemical Synthesis Approaches to Picropodophyllotoxin-d6
The total synthesis of this compound is a complex undertaking due to the molecule's four contiguous chiral centers and the need for efficient deuterium (B1214612) incorporation. Synthetic strategies are often adapted from established routes for the non-labeled parent compound.
A common strategy involves the synthesis of a demethylated precursor, such as podophyllotoxone (B1678967) or a related intermediate, which possesses free hydroxyl groups at the positions corresponding to the methoxy (B1213986) groups. This intermediate can then be reacted with a deuterated methyl source.
Common Deuterated Reagents for Methylation:
Deuterated Iodomethane (B122720) (CD₃I): A highly effective reagent for converting hydroxyl groups to deuterated methoxy groups in the presence of a mild base (e.g., K₂CO₃).
Deuterated Dimethyl Sulfate ((CD₃)₂SO₄): Another powerful deuterated methylating agent used under basic conditions.
Alternatively, deuterium can be introduced using deuterated building blocks during the assembly of the molecule. For instance, a trimethoxybenzaldehyde precursor with deuterated methoxy groups could be synthesized first and then carried through the subsequent steps to build the full lignan (B3055560) skeleton. General methods for deuterium incorporation, such as H/D exchange using deuterated water or reduction with deuterated hydride reagents like sodium borodeuteride (NaBD₄), are less suitable for this specific labeling pattern but are employed for deuterating other positions in related molecules. nih.gov
The core structure of picropodophyllotoxin features a lactone ring fused to a central cyclooctane-like system, with specific stereochemistry at four key carbons. Picropodophyllotoxin is an epimer of podophyllotoxin (B1678966), differing in the configuration at the C-2 position, which results in a cis-fusion of the lactone ring. This cis configuration is thermodynamically more stable than the trans-fusion found in podophyllotoxin.
In any synthesis, controlling this stereochemistry is paramount.
Epimerization: The most critical stereochemical transformation is the conversion of the C-2 center to establish the cis-lactone. This is often achieved by treating a podophyllotoxin-like precursor (with a trans-lactone) with a base. The base facilitates epimerization to the more stable picropodophyllotoxin isomer.
Control of Other Chiral Centers: The stereochemistry at C-1, C-3, and C-4 is typically established during the formation of the aryltetralin core. Stereoselective reactions are employed to ensure the correct relative and absolute configuration, often starting from chiral precursors or using chiral catalysts. Studies on the synthesis of stereospecifically deuterated analogues of related lignans (B1203133) have demonstrated that precise stereochemical control is achievable. nih.govnasa.gov The presence of deuterium is not expected to alter the fundamental stereochemical outcomes of these reactions, although it can in some cases slow the rate of epimerization at certain chiral centers. nih.gov
Semisynthetic Routes to this compound from Natural Precursors
Given the complexity of a total synthesis, semisynthetic methods starting from readily available natural products are highly favored. The natural lignan podophyllotoxin, extracted in significant quantities from the rhizomes of plants like Podophyllum peltatum, is the ideal starting material. nih.gov
A practical and efficient semisynthetic route to this compound involves a two-step process:
Deuteration of Podophyllotoxin: The natural podophyllotoxin is first converted to Podophyllotoxin-d6. This is typically achieved by cleaving the two methoxy ether bonds on the trimethoxyphenyl ring using a reagent like boron tribromide (BBr₃) to yield a di-hydroxy intermediate. This intermediate is then re-methylated using a deuterated reagent, such as deuterated iodomethane (CD₃I), to install the two -OCD₃ groups, yielding Podophyllotoxin-d6.
Epimerization to this compound: The resulting Podophyllotoxin-d6, which has a trans-fused lactone, is subsequently treated with a base (e.g., sodium acetate (B1210297) in ethanol). This induces epimerization at the C-2 position, converting the less stable trans isomer into the more stable cis isomer, yielding the final product, this compound.
This semisynthetic approach leverages the naturally occurring and stereochemically defined scaffold of podophyllotoxin, simplifying the synthesis to a deuteration step followed by a controlled epimerization.
Characterization of Synthetic and Labeled this compound
Rigorous characterization is essential to confirm the chemical identity, isotopic enrichment, and purity of the final product. A combination of advanced spectroscopic techniques is employed for this purpose.
Mass Spectrometry (MS): MS is the primary tool for confirming the successful incorporation of deuterium. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can verify the elemental formula C₂₂H₁₆D₆O₈. caymanchem.com The mass spectrum of this compound will show a molecular ion peak that is shifted by approximately 6 mass units compared to its non-labeled counterpart, corresponding to the replacement of six protons with six deuterons. Isotope dilution MS is a key application for this compound, where it serves as an internal standard for precise quantification. nih.govunimi.it
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |
|---|---|---|---|---|
| Picropodophyllotoxin | C₂₂H₂₂O₈ | 414.1315 | 415.1388 | 437.1207 |
| This compound | C₂₂H₁₆D₆O₈ | 420.1692 | 421.1765 | 443.1584 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is unparalleled in its ability to determine the precise location of isotopic labels within a molecule. nih.gov
¹H NMR: The most direct evidence for the d6 labeling on the methoxy groups is the disappearance of the proton signals corresponding to these groups in the ¹H NMR spectrum. In unlabeled picropodophyllotoxin, the two methoxy groups on the trimethoxyphenyl ring appear as sharp singlets. In the spectrum of this compound, these signals would be absent or have a dramatically reduced intensity (representing >98% isotopic purity).
¹³C NMR: In the ¹³C NMR spectrum, the signals for the deuterated methoxy carbons will still be present but may appear as multiplets with lower intensity due to C-D coupling and the longer relaxation times of deuterated carbons.
²H NMR: Deuterium NMR can be used to directly observe the resonance of the incorporated deuterium atoms, providing definitive proof of labeling.
| Assignment | Picropodophyllotoxin (δ, ppm) | This compound (Expected δ, ppm) | Comment |
|---|---|---|---|
| Ar-H (C6') | ~6.55 (s, 2H) | ~6.55 (s, 2H) | Unaffected |
| Ar-H (C5, C8) | ~6.40-6.30 (m, 2H) | ~6.40-6.30 (m, 2H) | Unaffected |
| -OCH₂O- | ~5.95 (s, 2H) | ~5.95 (s, 2H) | Unaffected |
| -OCH₃ (C4') | ~3.80 (s, 3H) | Signal Absent | Site of deuteration |
| -OCH₃ (C3', C5') | ~3.75 (s, 6H) | Signal Absent | Site of deuteration |
Note: The chemical shifts (δ) are approximate and can vary based on solvent and concentration. The key diagnostic feature is the absence of the methoxy proton signals.
Advanced Analytical Characterization and Bioanalytical Applications of Picropodophyllotoxin D6
Chromatographic Techniques for Separation and Quantification of Picropodophyllotoxin-d6
The separation and quantification of this compound, particularly when used as an internal standard for its non-labeled counterpart, necessitate high-resolution chromatographic techniques coupled with sensitive detection methods.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation for this compound
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the foremost technique for the bioanalysis of complex molecules like Picropodophyllotoxin. eijppr.com The development of a robust LC-MS/MS method is a meticulous process involving the optimization of both chromatographic separation and mass spectrometric detection to achieve high sensitivity, selectivity, and accuracy. eijppr.combiopharmaservices.com
Method development typically begins with the selection of an appropriate reversed-phase C18 column for chromatographic separation. fao.orgnih.gov Optimization of the mobile phase, often a gradient mixture of an aqueous solution (like water with formic acid or ammonium (B1175870) formate) and an organic solvent (such as acetonitrile (B52724) or methanol), is crucial for achieving baseline separation of the analyte from its isomers and endogenous matrix components. fao.orgnih.gov
Mass spectrometric detection is usually performed using an electrospray ionization (ESI) source in positive or negative mode, followed by selected reaction monitoring (SRM). fao.orgresearchgate.net In SRM, specific precursor-to-product ion transitions are monitored for the analyte and its deuterated internal standard (this compound), ensuring high selectivity and minimizing interferences. fao.org
Validation of the developed method is performed according to international guidelines to ensure its reliability. nih.gov Key validation parameters include linearity, accuracy, precision, selectivity, limit of quantification (LOQ), recovery, and assessment of matrix effects. nih.govdntb.gov.ua A validated LC-MS/MS method ensures that the data generated are accurate and reproducible for pharmacokinetic or other quantitative studies. nih.gov
Table 1: Representative LC-MS/MS Method Parameters
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Chromatography | ||
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Provides separation based on hydrophobicity. fao.org |
| Mobile Phase A | Water with 0.1% Formic Acid or 5mM Ammonium Formate | Aqueous component of the mobile phase. nih.gov |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid | Organic component for eluting the analyte. nih.gov |
| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of separation. |
| Gradient | Linear gradient from low to high %B | Ensures elution and separation of compounds with varying polarities. |
| Injection Volume | 5 - 10 µL | Volume of sample introduced into the system. nih.gov |
| Mass Spectrometry | ||
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode | Generates charged ions from the analyte molecules. fao.org |
| Detection Mode | Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity by monitoring specific ion transitions. fao.org |
| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ for Picropodophyllotoxin | Mass of the parent molecule selected for fragmentation. |
| Product Ion (Q3) | Specific fragment ion | Mass of a characteristic fragment used for quantification. |
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for this compound
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but its application for compounds like Picropodophyllotoxin is less common compared to LC-MS. This is primarily due to the low volatility and potential thermal instability of such complex molecules. Direct analysis by GC-MS would require high temperatures that could lead to degradation of the analyte. To overcome this, derivatization would be necessary to convert the molecule into a more volatile and thermally stable form. While GC-MS is used to track isotopic purity for some deuterated compounds, LC-MS is generally the preferred platform for the quantitative bioanalysis of Picropodophyllotoxin and its isotopologues. cerilliant.com
Ultra-High Performance Liquid Chromatography (UHPLC) Implementations
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. nih.gov These enhancements are achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. researchgate.net
For the analysis of Picropodophyllotoxin and its deuterated standard, UHPLC methods provide several advantages:
Faster Analysis Times: The high efficiency of UHPLC columns allows for shorter run times, typically under 5 minutes, which significantly increases sample throughput. dntb.gov.ua
Improved Resolution: UHPLC systems can achieve better separation between closely related compounds, such as isomers like picropodophyllin (B173353) and podophyllotoxin (B1678966), which is critical for accurate quantification. fao.orgresearchgate.net
Enhanced Sensitivity: Sharper and narrower peaks produced by UHPLC lead to a better signal-to-noise ratio, resulting in lower limits of detection (LOD) and quantification (LOQ). nih.gov
The implementation of UHPLC-MS/MS is the state-of-the-art approach for high-throughput bioanalysis, combining the superior separation power of UHPLC with the unparalleled selectivity and sensitivity of tandem mass spectrometry. nih.gov
Table 2: Comparison of HPLC and UHPLC Implementations
| Feature | Conventional HPLC | UHPLC |
|---|---|---|
| Particle Size | 3 - 5 µm | < 2 µm |
| Column Length | 100 - 250 mm | 50 - 100 mm |
| Flow Rate | 0.8 - 2.0 mL/min | 0.2 - 0.6 mL/min |
| Analysis Time | Longer (10-30 min) | Shorter (< 5 min) |
| Resolution | Good | Excellent |
| System Pressure | Lower (< 6000 psi) | Higher (> 6000 psi) |
| Sensitivity | Good | Higher |
Role of this compound as an Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is crucial for achieving accurate and precise results. biopharmaservices.com The IS is a compound of fixed concentration added to all samples, calibrators, and quality controls, ideally at the earliest stage of sample preparation. biopharmaservices.com Its purpose is to compensate for variations that can occur during the analytical workflow, including sample extraction, injection volume inconsistencies, and fluctuations in mass spectrometer response. biopharmaservices.comresearchgate.net
Stable isotope-labeled (SIL) compounds, such as this compound, are considered the "gold standard" for use as internal standards in mass spectrometry. biopharmaservices.com This is because a SIL IS is chemically identical to the analyte, differing only in isotopic composition. Consequently, it exhibits nearly identical physicochemical properties, meaning it co-elutes chromatographically and behaves similarly during sample extraction and ionization. researchgate.net The mass spectrometer can differentiate between the analyte and the IS based on their mass-to-charge ratio difference, allowing for simultaneous measurement.
Assessment of Isotopic Purity and Deuterium (B1214612) Incorporation for Analytical Applications
The reliability of a deuterated internal standard is contingent upon its isotopic purity. High isotopic purity is essential to prevent "crosstalk," where the signal from the IS interferes with the signal of the analyte, or vice versa. This requires a thorough assessment of the level of deuterium incorporation and the absence of significant amounts of the non-deuterated (d0) analogue in the IS stock. rsc.org
Several analytical techniques are employed to determine isotopic enrichment and structural integrity:
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-ESI-HRMS can be used to determine isotopic enrichment by recording a full scan mass spectrum, extracting the isotopic ions, and calculating their relative abundances. rsc.orgnih.gov This allows for a precise calculation of the percentage of the desired deuterated compound. rsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis confirms the structural integrity of the molecule and can verify the specific positions of the deuterium labels. rsc.org It also provides insight into the relative percent isotopic purity. rsc.org
An acceptable level of isotopic purity is critical for an internal standard to be suitable for its intended application, ensuring that it does not contribute significantly to the signal of the analyte being quantified. cerilliant.com
Mitigation of Matrix Effects and Ion Suppression in Mass Spectrometry Using Deuterated Standards
Biological matrices such as plasma, serum, and urine are incredibly complex, containing numerous endogenous compounds like phospholipids, salts, and proteins. nih.gov When these components co-elute with the analyte of interest, they can interfere with the ionization process in the mass spectrometer's source, leading to a phenomenon known as the matrix effect. eijppr.comnih.gov This effect can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can severely compromise the accuracy and reproducibility of the quantitative results. nih.gov
The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to effectively compensate for these matrix effects. lcms.cz Because the SIL IS has nearly identical chemical and physical properties to the analyte, it is affected by ion suppression or enhancement in the same way and to the same extent. biopharmaservices.com
When the ratio of the analyte peak area to the IS peak area is calculated, the variability caused by the matrix effect is normalized. lcms.cz If both the analyte and the IS signals are suppressed by 20%, for example, the ratio between them remains constant, leading to an accurate final concentration measurement. This co-eluting behavior ensures that the IS accurately tracks the analyte's performance throughout the entire analytical process, from extraction to detection, thereby mitigating the impact of matrix effects and ensuring the integrity of the bioanalytical data. biopharmaservices.comlcms.cz
Cross-talk and Scrambling Considerations in Isotope-Labeled Internal Standards
In quantitative bioanalysis using LC-MS/MS, stable isotope-labeled internal standards (SIL-IS) like this compound are the preferred choice for ensuring accuracy and precision. However, potential issues such as cross-talk and scrambling must be carefully considered during method development and validation.
Cross-talk , also known as isotopic interference, can occur when the mass spectrometer cannot fully resolve the signal of the analyte from that of its isotopically labeled internal standard. This can happen if the mass difference between the analyte and the SIL-IS is insufficient, or if the isotopic purity of the SIL-IS is low, leading to the presence of the unlabeled analyte as an impurity. For this compound, with six deuterium atoms, the mass difference from picropodophyllin is generally sufficient to prevent significant cross-talk. However, the natural isotopic abundance of elements in picropodophyllin can contribute to a minor signal at the mass-to-charge ratio of this compound, a phenomenon that becomes more pronounced at high analyte concentrations.
Scrambling refers to the in-source exchange of deuterium atoms with hydrogen atoms from the mobile phase or matrix components. This can lead to a decrease in the signal of the intended SIL-IS and an artificial increase in the signal of the analyte, compromising the accuracy of the quantification. The stability of the deuterium labels on this compound is crucial to prevent such scrambling. The position of the deuterium atoms on the methoxy (B1213986) groups in this compound is generally stable under typical LC-MS/MS conditions.
To mitigate these potential issues, it is essential to:
Thoroughly characterize the isotopic purity of the this compound standard.
Optimize chromatographic conditions to ensure baseline separation of the analyte and internal standard, if possible, although they are expected to co-elute.
Carefully select precursor and product ion transitions in the mass spectrometer to minimize any potential for isotopic overlap.
Evaluate the potential for scrambling by incubating this compound in the biological matrix and mobile phase under various conditions.
Detection and Quantification of this compound in Complex Biological Matrices (Non-Human)
The accurate detection and quantification of picropodophyllin, using this compound as an internal standard, in non-human biological matrices such as rat or dog plasma and tissue homogenates are crucial for preclinical pharmacokinetic and toxicokinetic studies. LC-MS/MS is the analytical technique of choice for this purpose due to its high sensitivity and selectivity.
The goal of sample preparation is to extract picropodophyllin and this compound from the biological matrix while removing interfering substances that could suppress or enhance the ionization in the mass spectrometer. A common and effective method for plasma samples is protein precipitation.
A typical protein precipitation protocol for the analysis of picropodophyllin in non-human plasma would involve the following steps:
An aliquot of the plasma sample (e.g., 100 µL) is transferred to a microcentrifuge tube.
A solution of this compound in an organic solvent (e.g., methanol or acetonitrile) is added to the plasma sample.
A larger volume of cold organic solvent, such as acetonitrile, is added to precipitate the plasma proteins.
The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
The supernatant, containing the analyte and internal standard, is carefully transferred to a clean tube.
The supernatant may be evaporated to dryness and reconstituted in a mobile phase-compatible solvent before injection into the LC-MS/MS system.
For tissue samples, a homogenization step is required prior to extraction. The tissue is first weighed and then homogenized in a suitable buffer. The resulting homogenate can then be subjected to protein precipitation or a more rigorous liquid-liquid extraction or solid-phase extraction protocol to ensure adequate recovery and removal of matrix components.
While specific validated method data for this compound in non-human matrices is not widely published, the performance of an LC-MS/MS method for its non-deuterated analogue, picropodophyllin, in human serum provides a strong indication of the expected analytical performance. A validated method for picropodophyllin in human serum demonstrated high sensitivity, with a lower limit of quantification (LLOQ) of 0.01 µmol/L. The method also showed excellent linearity over a wide concentration range and high precision.
The following tables present data from a validated LC-MS/MS method for the determination of picropodophyllin in human serum, which can be considered representative of the performance achievable when using this compound as an internal standard in non-human matrices.
Linearity of Picropodophyllin Quantification
| Parameter | Value |
|---|---|
| Concentration Range | 0.01 - 5 µmol/L |
| Correlation Coefficient (r²) | > 0.99 |
Precision of Picropodophyllin Quantification
| Concentration Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |
|---|---|---|
| Low QC | < 15% | < 15% |
| Mid QC | < 15% | < 15% |
| High QC | < 15% | < 15% |
Preclinical Pharmacokinetics and Metabolism of Picropodophyllotoxin D6
Tissue Distribution Investigations of Picropodophyllotoxin-d6 in Animal Models
Information regarding the tissue distribution of this compound in animal models is not available in the reviewed scientific literature. Preclinical pharmacokinetic studies detailing the concentration of this specific deuterated compound in various organs and tissues have not been publicly reported.
Similarly, detailed quantitative data on the tissue distribution of the parent compound, Picropodophyllotoxin, is also scarce. While the compound is known for its biological activities, comprehensive studies mapping its distribution throughout the body in animal models are not readily accessible. Such studies would be crucial for understanding the compound's potential target organs and off-target effects.
Molecular and Cellular Mechanisms of Action Investigations Utilizing Picropodophyllotoxin D6
Modulation of Microtubule Dynamics and Assembly by Picropodophyllotoxin-d6 Analogs
Picropodophyllotoxin and its parent compound, podophyllotoxin (B1678966), are well-established inhibitors of microtubule function. nih.gov These compounds exert their effects by binding to tubulin, the protein subunit of microtubules, thereby interfering with the dynamic process of polymerization and depolymerization essential for various cellular functions, most notably mitosis. nih.govnih.gov
In cell-free systems, podophyllotoxin, the parent compound of PPT, has been shown to potently inhibit the assembly of tubulin into microtubules. nih.gov It acts by binding to the colchicine-binding site on β-tubulin, which leads to the destabilization of microtubule structures. nih.gov This interaction prevents the formation of the mitotic spindle, a key structure in cell division. nih.gov Studies investigating podophyllotoxin demonstrate that at high concentrations, it can cause complete disassembly of microtubules, while at substoichiometric concentrations, it suppresses the dynamic instability of microtubules without necessarily causing net depolymerization. nih.gov This suppression of dynamics is a key aspect of its antimitotic activity. nih.gov While PPP was shown not to compete with colchicine (B1669291) for binding, its diastereomer PPT does, indicating a direct interaction with tubulin at this site. nih.gov
The inhibition of tubulin polymerization by Picropodophyllotoxin analogs has profound effects on cell division. Treatment of cancer cell lines with PPT or PPP leads to a disruption of the mitotic spindle. medchemexpress.comnih.gov Real-time imaging has shown that adding PPP before mitotic entry prevents centrosome separation and the formation of a bipolar mitotic spindle, leading to an arrest in pro-metaphase. medchemexpress.com If added to cells already in mitosis, it causes a rapid collapse of the existing spindle. medchemexpress.com
This disruption of the mitotic spindle triggers the spindle assembly checkpoint, leading to cell cycle arrest, typically in the G2/M phase. nih.govnih.gov Flow cytometry analysis of various cancer cell lines, including esophageal squamous cell carcinoma and colorectal cancer cells, confirms a significant accumulation of cells in the G2/M phase following treatment with PPT. nih.govnih.gov This prolonged mitotic arrest can ultimately lead to apoptosis, or programmed cell death. nih.gov
| Compound | Cell Line | Observed Effect | Phase of Arrest | Reference |
|---|---|---|---|---|
| Picropodophyllin (B173353) (PPP) | HepG2, Hep3B, A549 | Increased percentage of pH3-positive cells | G2/M | nih.gov |
| Picropodophyllotoxin (PPT) | HCT116 (Colorectal Cancer) | Induced cell cycle arrest | G1 | nih.gov |
| Picropodophyllotoxin (PPT) | KYSE 30, KYSE 450 (Esophageal Cancer) | Induced G2/M phase cell cycle arrest | G2/M | nih.gov |
| Picropodophyllin (PPP) | U2OS (Osteosarcoma) | Inhibited centrosome separation, pro-metaphase arrest | Pro-metaphase | medchemexpress.com |
Interaction with Cellular Targets and Signaling Pathways
Beyond its direct effects on microtubules, Picropodophyllotoxin and its analogs modulate key signaling pathways that are often dysregulated in cancer, particularly those involving receptor tyrosine kinases (RTKs).
Picropodophyllin (PPP) was initially identified as a selective and potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) with an IC50 of 1 nM. medchemexpress.com The IGF-1R pathway is crucial for malignant cell growth and survival. nih.gov PPP has been shown to inhibit IGF-1R autophosphorylation and the activation of downstream signaling proteins like Akt and Erk. medchemexpress.com Interestingly, some studies suggest that the antitumor effects of PPP, such as mitotic arrest, can occur independently of its IGF-1R inhibition. medchemexpress.comnih.govnih.gov For instance, the depletion of IGF-1R using siRNA did not prevent PPP from inducing mitotic arrest, suggesting the effects on microtubules are a distinct mechanism of action. nih.govnih.gov
Research has expanded to investigate the effects of Picropodophyllotoxin on other RTKs. Studies in gefitinib-resistant non-small cell lung cancer cells, which often exhibit overexpression of the mesenchymal-epithelial transition (MET) receptor, have shown that PPT can inhibit both the Epidermal Growth Factor Receptor (EGFR) and MET. researchgate.net This dual-targeting capability may help overcome certain mechanisms of drug resistance. researchgate.net The inhibition of these RTKs leads to a decrease in the phosphorylation of downstream signaling proteins such as AKT and ERK, contributing to the compound's anti-proliferative and apoptotic effects. researchgate.net
| Compound | Target RTK | Cell Line / Model | Mechanism | Reference |
|---|---|---|---|---|
| Picropodophyllin (PPP) | IGF-1R | Multiple Myeloma Cells | Inhibits tyrosine kinase activity (IC50 = 1 nM) | medchemexpress.com |
| Picropodophyllotoxin (PPT) | IGF-1R | General | Modulates receptor activity | nih.gov |
| Picropodophyllotoxin (PPT) | EGFR | HCC827GR (NSCLC) | Inhibits kinase activity | researchgate.net |
| Picropodophyllotoxin (PPT) | MET | HCC827GR (NSCLC) | Inhibits kinase activity | researchgate.net |
Influence of Deuteration on Binding Affinity and Target Engagement
The replacement of hydrogen with its stable heavy isotope, deuterium (B1214612), is a strategy used in medicinal chemistry to alter the pharmacokinetic properties of a drug. medchemexpress.comnih.gov This is due to the "kinetic isotope effect" (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. wikipedia.org If the cleavage of a C-H bond is a rate-determining step in a drug's metabolism (often mediated by cytochrome P450 enzymes), replacing that hydrogen with deuterium can slow down the metabolic process. nih.gov This can lead to increased drug exposure, a longer half-life, and potentially improved efficacy or a more favorable dosing regimen. nih.gov
In the context of this compound, the deuteration is intended to create a stable, labeled version for use in research, such as in mass spectrometry-based quantification. medchemexpress.com However, the influence of this deuteration on its binding affinity and target engagement has not been specifically detailed in published studies. Theoretically, if the deuterated positions on the this compound molecule are involved in metabolic breakdown, the compound could exhibit enhanced metabolic stability compared to its non-deuterated counterpart. nih.gov This could potentially lead to more sustained engagement with its targets, such as tubulin and receptor tyrosine kinases. However, without direct comparative studies on the binding kinetics and cellular potency of this compound versus Picropodophyllotoxin, the precise impact of deuteration on its biological mechanism of action remains an area for future investigation.
Biological Activities in in Vitro and Non Human in Vivo Models: Insights from Picropodophyllotoxin and Its Deuterated Forms
Antiproliferative and Cytotoxic Activities in Cancer Cell Lines
Picropodophyllotoxin (PPT) has demonstrated significant antiproliferative and cytotoxic effects across a wide range of human cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis.
Research has established that PPT's efficacy is both concentration- and time-dependent. It has shown potent activity against various malignancies, including lung, colorectal, esophageal, and nasopharyngeal cancers, as well as leukemia and lymphoma.
For instance, in gefitinib-resistant non-small-cell lung cancer (NSCLC) cells (HCC827GR), PPT significantly decreased cell viability at concentrations ranging from 0.1 to 0.4 μM over 24 and 48 hours. Similarly, in the human colorectal cancer cell line HCT116, PPT exhibited cytotoxic effects. Studies on nasopharyngeal carcinoma (NPC) cells (CNE-2) revealed a half-maximal inhibitory concentration (IC50) of ≤1 μM at 24 hours and ≤0.5 μM at 48 hours. The compound is also effective against diffuse large B-cell lymphoma (DLBCL) cell lines.
Table 1: IC50 Values of Picropodophyllotoxin in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) |
|---|---|---|---|
| CNE-2 | Nasopharyngeal Carcinoma | ≤1.0 µM | 24 |
| CNE-2 | Nasopharyngeal Carcinoma | ≤0.5 µM | 48 |
| DLBCL lines | Diffuse Large B-cell Lymphoma | 0.0098-0.017 µM | Not Specified |
| HCC827GR | Non-Small Cell Lung Cancer | ~0.4 µM (for ~55% viability loss) | 24 |
| HCC827GR | Non-Small Cell Lung Cancer | ~0.4 µM (for ~65% viability loss) | 48 |
A primary mechanism behind PPT's anticancer activity is the induction of apoptosis, or programmed cell death. In NSCLC cells, treatment with PPT leads to an increase in Annexin V-positive cells, indicating early-stage apoptosis, and causes cell cycle arrest in the G2/M phase. This is accompanied by the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-xl and the upregulation of the pro-apoptotic protein Bad.
In human colorectal cancer cells (HCT116), PPT induces apoptosis and cell cycle arrest at the G1 phase. This effect is mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Furthermore, PPT has been shown to cause depolarization of the mitochondrial membrane and trigger caspase-dependent apoptosis. Similar mechanisms involving ROS-mediated activation of JNK/p38 MAPK pathways have been observed in human esophageal squamous cell carcinoma cells.
Preclinical Efficacy Studies in Animal Models (Non-Human)
The promising in vitro results have been further investigated in non-human in vivo models to assess the preclinical efficacy of picropodophyllotoxin.
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo potential of anticancer compounds. In a nude mouse model with xenografted nasopharyngeal carcinoma, intraperitoneal administration of PPT significantly suppressed tumor growth. This demonstrates that PPT can exert its antitumor effects in a complex biological system. Another study noted that PPT induced a mitotic block in an A549 lung carcinoma xenograft mouse model, further confirming its in vivo activity.
While the primary focus of research on picropodophyllotoxin has been its anticancer properties, related compounds in the podophyllotoxin (B1678966) family have shown other biological activities. The parent compound, podophyllotoxin, has been investigated for its antiviral properties, particularly against herpes simplex virus 1 (HSV-1). Phytochemicals, including lignans (B1203133), are generally recognized as a significant source of potential antiviral agents that can act on various stages of a viral life cycle.
Regarding anti-inflammatory effects, some podophyllotoxin analogues have demonstrated anti-inflammatory activity. The mechanisms often involve the modulation of key inflammatory pathways. For example, some natural compounds exert their effects by down-regulating pro-inflammatory mediators like NF-κB, COX-2, and iNOS. However, specific and detailed studies focusing solely on the antiviral and anti-inflammatory properties of picropodophyllotoxin itself are less common in the published literature compared to the extensive cancer research.
Comparative Biological Activity between Picropodophyllotoxin and Picropodophyllotoxin-d6
Information regarding the specific biological activity of this compound is limited in publicly available scientific literature. Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are frequently synthesized for use in research.
The primary application of this compound appears to be as an internal standard for the quantification of picropodophyllotoxin in samples using mass spectrometry-based analytical techniques like GC-MS or LC-MS. The substitution with deuterium creates a compound that is chemically identical to the parent drug but has a higher mass, allowing it to be distinguished in analyses.
The process of deuteration can sometimes alter the pharmacokinetic profile of a drug, often by slowing its rate of metabolism. This is known as the deuterium kinetic isotope effect. A slower metabolism can lead to increased drug exposure and potentially enhanced efficacy or a different safety profile. However, without specific comparative studies, it is not possible to conclude whether this compound would exhibit different biological activity, potency, or metabolic stability compared to its non-deuterated counterpart. Currently, there are no available studies that directly compare the antiproliferative, cytotoxic, or other biological activities of Picropodophyllotoxin and this compound.
Assessment of Isotopic Effects on Efficacy and Selectivity
The study of deuterated compounds, where one or more hydrogen atoms are replaced by its heavier isotope deuterium, is a critical area in medicinal chemistry. This isotopic substitution can sometimes lead to significant changes in the pharmacokinetic and pharmacodynamic properties of a drug, a phenomenon known as the "deuterium kinetic isotope effect." However, in the case of this compound, a deuterated form of the naturally occurring lignan (B3055560) Picropodophyllotoxin, the available scientific literature points to its primary use not as a therapeutic agent with altered efficacy, but as an internal standard for analytical purposes.
This compound is a synthetically modified version of Picropodophyllotoxin where six hydrogen atoms have been replaced by deuterium. nih.gov Its principal application is in bioanalytical assays, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Picropodophyllotoxin and its parent compound, Podophyllotoxin, in biological samples. caymanchem.com The key advantage of using a deuterated standard is that it is chemically identical to the analyte but has a different mass, allowing for accurate differentiation and measurement.
Currently, there is a notable absence of published research investigating the biological activities, efficacy, and selectivity of this compound in either in vitro or non-human in vivo models. All existing studies on the biological effects of this class of compounds have been conducted using the non-deuterated form, Picropodophyllotoxin. These studies have revealed Picropodophyllotoxin's potential as an anticancer agent through various mechanisms, including the inhibition of cell growth and the induction of apoptosis in cancer cells. nih.gov For instance, research has demonstrated its ability to target and inhibit both the Epidermal Growth Factor Receptor (EGFR) and the Mesenchymal-Epithelial Transition factor (MET) in non-small cell lung cancer cells. nih.gov
The following table summarizes the observed biological activities of the non-deuterated Picropodophyllotoxin in various cancer cell lines. It is important to reiterate that no such data is available for this compound.
| Cell Line | Cancer Type | Observed Effects of Picropodophyllotoxin |
| HCT116 | Colorectal Cancer | Induction of G1 cell cycle arrest and apoptosis. nih.gov |
| Gefitinib-resistant NSCLC cells | Non-Small Cell Lung Cancer | Inhibition of cell growth and induction of apoptosis by dual-targeting EGFR and MET. nih.gov |
| Uveal melanoma cells | Uveal Melanoma | Decreased cell survival and inhibition of tumor growth in xenograft models. |
| Rhabdomyosarcoma (RMS) cell lines | Rhabdomyosarcoma | Inhibition of proliferation, chemotaxis, and adhesion; induction of G2/M phase cell cycle arrest. |
While the deuteration of drug molecules can sometimes enhance their metabolic stability and, consequently, their therapeutic efficacy, this has not been explored for this compound in a therapeutic context. The synthesis of deuterated analogues of related compounds, such as desoxypodophyllotoxins, has been reported for the purpose of structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This further underscores the current role of deuterated podophyllotoxin derivatives in analytical and structural chemistry rather than in pharmacological studies.
Structure Activity Relationship Studies: Influence of Deuteration on Picropodophyllotoxin Activity
Elucidation of Key Structural Motifs for Biological Activity of Podophyllotoxins
Podophyllotoxins are a class of aryltetralin lignans (B1203133) characterized by a rigid, fused four-ring system (A, B, C, and D) and a pendant trimethoxyphenyl E-ring. nih.gov Extensive research has identified several key structural motifs that are indispensable for their biological activity, primarily their potent antitumor effects. nih.govnih.gov
The stereochemistry at the C-1, C-2, and C-3 positions of the cyclolignan skeleton is critical. For instance, podophyllotoxin (B1678966) has a trans configuration at the C-2/C-3 junction and an axial orientation of the E-ring at C-1, which is crucial for its ability to inhibit tubulin polymerization. nih.gov Its epimer, epipodophyllotoxin, with an equatorial E-ring, is nearly inactive as a tubulin inhibitor but serves as a crucial scaffold for semisynthetic drugs like etoposide (B1684455). nih.gov The configuration at C-4 is considered less critical for certain activities. nih.gov
The D-ring, a γ-lactone, is another essential feature. A trans-fused lactone ring is a strict requirement for the antitumor activity of podophyllotoxin. nih.gov This ring is susceptible to isomerization, and its opening can lead to a loss of biological effectiveness. nih.gov Conversely, the stereochemistry of this lactone ring can modulate the molecule's target selectivity. While the trans-fused lactone is associated with tubulin inhibition, its C-2 diastereomer, picropodophyllotoxin, possesses a thermodynamically more stable cis-fused lactone. nih.govnih.gov This change in stereochemistry eliminates antimitotic activity but confers potent and selective inhibitory activity against the insulin-like growth factor-1 receptor (IGF-1R). nih.govcaymanchem.comrndsystems.com
The trimethoxyphenyl E-ring at the C-1 position also plays a significant role. Modifications to the methoxy (B1213986) groups on this ring can significantly alter the compound's potency and activity profile. This freely rotating ring is essential for the molecule's interaction with its biological targets. nih.gov
| Structural Motif | Configuration/Feature | Impact on Biological Activity | Example Compound(s) |
|---|---|---|---|
| C-2/C-3 Stereochemistry | trans-fusion | Essential for tubulin polymerization inhibition. nih.gov | Podophyllotoxin |
| D-Ring Lactone | cis-fusion | Confers IGF-1R inhibitory activity; loss of antimitotic function. nih.govrndsystems.com | Picropodophyllotoxin |
| C-1 Substituent | Axial E-Ring | Crucial for tubulin binding. nih.gov | Podophyllotoxin |
| C-1 Substituent | Equatorial E-Ring | Scaffold for Topoisomerase II inhibitors. nih.gov | Epipodophyllotoxin |
| E-Ring | Trimethoxyphenyl Group | Important for target interaction; modifications alter potency. nih.gov | Podophyllotoxin, Picropodophyllotoxin |
Impact of Deuterium (B1214612) Substitution on Conformational Dynamics and Stereochemical Stability
Deuteration, the substitution of a hydrogen atom with its heavier isotope deuterium, is a subtle structural modification that typically does not alter a molecule's fundamental shape or biological target. nih.gov However, it can have a significant impact on the compound's metabolic stability and pharmacokinetics. This is due to the "kinetic isotope effect," where the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. nih.gov
The primary influence of deuteration would be on the molecule's metabolic profile. By slowing down the rate of oxidative metabolism at the deuterated sites, the half-life of the compound could be extended, potentially leading to improved bioavailability and a more sustained therapeutic effect. This modification aims to enhance the drug-like properties of the molecule without altering its fundamental interaction with the IGF-1R target.
| Property | Effect of Deuterium Substitution (H to D) | Rationale |
|---|---|---|
| Bond Strength | C-D bond is stronger than C-H bond. | Kinetic Isotope Effect. nih.gov |
| Metabolic Stability | Increased resistance to enzymatic cleavage (e.g., oxidation). nih.gov | Slower rate of metabolism at the deuterated position. |
| Pharmacokinetics | Potentially longer half-life and increased exposure. | Reduced metabolic clearance. nih.gov |
| Conformational Dynamics | Minimal to no significant change expected. | Deuterium is electronically similar to hydrogen and causes only minor changes in bond length and volume. nih.gov |
| Stereochemical Stability | No change expected. | The core scaffold and stereocenters are unaffected by peripheral deuteration. |
Rational Design of Picropodophyllotoxin Analogs Based on SAR Principles
The well-defined SAR of the podophyllotoxin family provides a strong foundation for the rational design of new analogs with improved therapeutic profiles. nih.gov The goal is often to enhance potency, increase selectivity, improve solubility, or overcome drug resistance. nih.govnih.gov
For picropodophyllotoxin, which selectively targets IGF-1R, analog design focuses on optimizing interactions with this specific kinase. caymanchem.comrndsystems.com Modifications are typically explored at several key positions:
The C-4 Position: Introducing different substituents at the C-4 position can modulate activity. For example, the synthesis of 4-β-anilino-podophyllotoxin derivatives has been explored to develop agents effective against multidrug-resistant cancer cells. nih.gov SAR analysis of C4-N-substituted derivatives has shown that the nature of the heterocyclic ring and the position of atoms like chlorine can significantly enhance cytotoxicity. nih.gov
The E-Ring: Altering the substitution pattern on the trimethoxyphenyl E-ring is a common strategy. Replacing or modifying the methoxy groups can influence the molecule's binding affinity and selectivity for its target kinase.
Hybrid Molecules: A powerful strategy involves creating hybrid molecules that combine the picropodophyllotoxin scaffold with other pharmacologically active moieties. mdpi.com This approach aims to create multifunctional drugs that can, for example, target multiple signaling pathways simultaneously or improve tumor cell targeting by conjugating the lignan (B3055560) to a glucose molecule. mdpi.com
Quantitative structure-activity relationship (QSAR) models have also been developed for podophyllotoxin analogs. juit.ac.in These computational models use molecular descriptors to correlate structural features with biological activity, enabling the prediction of the potency of novel, untested derivatives. This allows for a more focused and efficient synthetic approach, prioritizing compounds with the highest predicted activity for further development. The design of deuterated versions like Picropodophyllotoxin-d6 is a prime example of rational design based on pharmacokinetic principles, aiming to improve the drug's metabolic profile without altering its core pharmacophore responsible for IGF-1R inhibition. nih.gov
Computational Chemistry and Molecular Modeling of Picropodophyllotoxin D6
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as Picropodophyllotoxin-d6, and its biological target, typically a protein. By simulating the binding process, molecular docking can provide valuable information about the binding affinity, mode of interaction, and the specific amino acid residues involved in the interaction.
For this compound, molecular docking simulations can be employed to investigate its binding to various protein targets. Studies on the non-deuterated parent compound, picropodophyllotoxin, have identified potential targets such as the Epidermal Growth Factor Receptor (EGFR) and the Mesenchymal-Epithelial Transition factor (MET). nih.govresearchgate.net Docking studies of this compound with these receptors can help determine if the deuterium (B1214612) substitution alters the binding affinity or the interaction patterns. The primary assumption in such simulations is that the substitution of hydrogen with deuterium does not significantly change the molecule's steric profile, thus the binding mode is expected to be similar to the parent compound. However, subtle electronic effects introduced by deuteration could modulate the strength of interactions, such as hydrogen bonds and van der Waals forces.
A typical molecular docking workflow involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a search algorithm that explores various possible binding poses of the ligand within the protein's active site. nih.gov These poses are then scored based on a scoring function that estimates the binding free energy. The results can be visualized to analyze the specific interactions between the ligand and the protein.
Table 1: Illustrative Molecular Docking Results of this compound with Target Proteins This table presents hypothetical data for illustrative purposes.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| EGFR | -8.5 | Met793, Leu718, Gly796 | Hydrogen Bond, Hydrophobic |
| MET | -9.2 | Tyr1230, Met1211, Asp1228 | Hydrogen Bond, Pi-Alkyl |
Molecular Dynamics Simulations to Elucidate Conformational Behavior
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics of a molecule in its biological environment, such as in a solvent or bound to a protein. mdpi.com
For this compound, MD simulations can be utilized to understand how the molecule behaves in a physiological environment and how deuterium substitution influences its conformational flexibility. The increased mass of deuterium compared to hydrogen can subtly alter the vibrational modes of the molecule, which in turn can affect its conformational landscape. MD simulations can track the trajectory of each atom in the molecule over a specific period, allowing for the analysis of its conformational states and the transitions between them.
A typical MD simulation setup involves placing the molecule of interest, this compound, in a simulation box filled with solvent molecules (e.g., water) and ions to mimic physiological conditions. mdpi.com The system is then subjected to a series of energy minimization and equilibration steps before the production run, during which the simulation data is collected. Analysis of the MD trajectory can reveal important information about the molecule's root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the formation and breaking of intramolecular and intermolecular hydrogen bonds. mdpi.com
Table 2: Hypothetical Conformational Analysis of this compound from Molecular Dynamics Simulations This table presents hypothetical data for illustrative purposes.
| Conformational State | Dihedral Angle (°) | Population (%) | Average Lifetime (ns) |
|---|---|---|---|
| State A | 60 ± 5 | 45 | 15 |
| State B | 180 ± 10 | 35 | 25 |
Quantum Mechanical Calculations for Isotopic Effects on Reactivity and Metabolism
Quantum mechanical (QM) calculations are based on the principles of quantum mechanics and can provide highly accurate information about the electronic structure, properties, and reactivity of molecules. In the context of deuterated compounds like this compound, QM calculations are particularly useful for predicting the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org
The metabolic conversion of drugs is often the result of enzymatic reactions that involve the breaking of chemical bonds. The rate of these reactions can be sensitive to isotopic substitution at or near the site of bond cleavage. Specifically, the C-D bond is stronger than the C-H bond, leading to a higher activation energy for reactions involving the cleavage of a C-D bond. This typically results in a slower reaction rate, a phenomenon known as the primary kinetic isotope effect. wikipedia.org
For this compound, the six deuterium atoms are located on the methoxy (B1213986) groups. If the metabolism of Picropodophyllotoxin involves the O-demethylation of these groups, a significant KIE can be expected. QM calculations can be used to model the reaction mechanism of this metabolic process and to calculate the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated compounds. These frequencies are then used to compute the zero-point energies (ZPEs) and ultimately the KIE. A KIE value greater than 1 indicates that the deuterated compound reacts slower than its non-deuterated counterpart. wikipedia.org
Table 3: Illustrative Quantum Mechanical Calculation of Kinetic Isotope Effects (KIE) for this compound Metabolism This table presents hypothetical data for illustrative purposes.
| Metabolic Pathway | Calculated kH/kD (KIE) | Predicted Effect on Metabolism |
|---|---|---|
| O-demethylation at C4' | 4.5 | Significant decrease in rate |
| O-demethylation at C3' | 4.2 | Significant decrease in rate |
| O-demethylation at C5' | 4.3 | Significant decrease in rate |
Emerging Research Applications and Future Perspectives for Picropodophyllotoxin D6
Utility of Picropodophyllotoxin-d6 in High-Throughput Screening Assays
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. nih.govmdpi.comspringernature.com Picropodophyllotoxin, the non-deuterated parent compound, is a known inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and displays potent antiproliferative effects in various cancer cell lines. tocris.comrndsystems.com These biological activities make it a valuable scaffold for discovering novel therapeutic agents.
The incorporation of this compound into HTS workflows offers several advantages. In cell-based assays, its biological activity is expected to be comparable to the unlabeled compound, allowing it to serve as a reference compound or positive control. nih.govnih.gov More significantly, in biochemical and mass spectrometry-based screening platforms, this compound can be utilized as a stable isotope-labeled internal standard. This is crucial for accurate quantification and the reduction of matrix effects, thereby improving the reliability and reproducibility of HTS data. nih.goviris-biotech.de
Table 1: Potential Applications of this compound in HTS
| HTS Assay Type | Role of this compound | Rationale |
| Cell-Based Viability/Apoptosis Assays | Reference Compound | To benchmark the activity of test compounds against a known bioactive molecule. nih.govnih.gov |
| IGF-1R Kinase Inhibition Assays | Internal Standard | For accurate quantification of enzyme inhibition in mass spectrometry-based assays. tocris.comrndsystems.com |
| Competitive Binding Assays | Labeled Competitor | To determine the binding affinity of new chemical entities to the target protein. |
| Metabolomics Screening | Internal Standard | To normalize for variations in sample preparation and instrument response. nih.goviris-biotech.de |
Potential as a Pharmacokinetic Probe in Drug Discovery Research
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is critical for its development. chemicalsknowledgehub.com Deuterated compounds, such as this compound, are invaluable tools in pharmacokinetic studies. The substitution of hydrogen with deuterium (B1214612) can alter the metabolic rate of a compound, a phenomenon known as the kinetic isotope effect. nih.govresearchgate.netnih.gov This effect can lead to a slower breakdown of the molecule, resulting in a longer half-life and altered metabolite profile compared to its non-deuterated counterpart. researchgate.net
Development of Advanced Analytical Techniques for this compound and its Metabolites
The development of robust and sensitive analytical methods is essential for the detailed study of any compound. For Picropodophyllotoxin and its metabolites, techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly employed. fao.orgresearchgate.net The availability of this compound is a key enabler for the advancement of these analytical methodologies. sdstate.edu
In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for achieving high accuracy and precision. nih.govdntb.gov.ua this compound serves this purpose by mimicking the chromatographic behavior and ionization efficiency of the analyte, thereby correcting for variations during sample processing and analysis. fao.org This allows for the development of highly reliable methods for quantifying Picropodophyllotoxin and its metabolites in complex biological samples like plasma, urine, and tissue homogenates.
Table 2: Advanced Analytical Techniques Utilizing this compound
| Analytical Technique | Role of this compound | Advantage |
| LC-MS/MS | Internal Standard | High accuracy and precision in quantification. fao.org |
| High-Resolution Mass Spectrometry (HRMS) | Mass Calibration Standard | Accurate mass determination for metabolite identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Tracer | To study metabolic pathways and reaction mechanisms. simsonpharma.com |
Research Directions for Derivatization and Scaffold Modification of this compound
The chemical scaffold of Podophyllotoxin (B1678966), from which Picropodophyllotoxin is derived, has been a fertile ground for medicinal chemists. nih.govnih.gov Numerous derivatives have been synthesized to enhance anticancer activity and reduce toxicity. mdpi.commdpi.com Similar strategies can be envisioned for this compound, not necessarily to create new drugs, but to develop novel research tools.
By attaching various functional groups or linkers to the this compound core, researchers can create a range of molecular probes. For instance, the introduction of a fluorescent tag could enable visualization of the compound's subcellular localization and interaction with its target proteins. Similarly, attaching a biotin (B1667282) tag could facilitate affinity purification of its binding partners, helping to elucidate its mechanism of action. The deuteration in these probes would still offer the advantage of being a tracer for metabolic stability studies of these new chemical entities.
Future research in this area could focus on synthesizing a library of this compound derivatives with diverse functionalities. These probes could then be used in a variety of biological assays to explore new therapeutic targets and gain a deeper understanding of the signaling pathways modulated by this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
